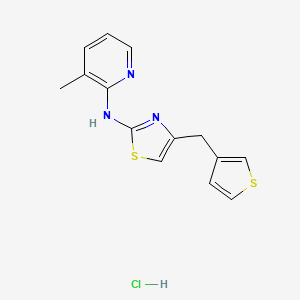

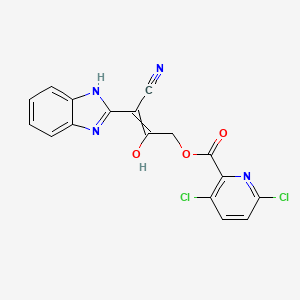

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Efficient Condensing Agent

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, as part of the dimethoxytriazinyl (DMT) group, has been identified as an efficient condensing agent. Kunishima et al. (1999) demonstrated that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a related compound, effectively condenses carboxylic acids and amines in THF, yielding corresponding amides in good yields. This process is practical due to its simplicity and the ease of removing co-products after condensation (Kunishima et al., 1999).

Synthesis of Sterically-Hindered Peptidomimetics

In the field of peptidomimetics, this compound has shown potential. Shieh et al. (2008) found that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, a similar compound, is a versatile coupling reagent for synthesizing sterically-hindered peptidomimetics. It offered better control over racemization and N-arylation compared to other reagents (Shieh et al., 2008).

Synthesis of Novel Heterocycles as Antifungal Agents

Another application is in the synthesis of novel heterocycles with potential antifungal properties. Gomha and Abdel‐Aziz (2012) synthesized new thiazoline and thiophene derivatives linked to an indole moiety, showcasing the versatility of triazine derivatives in creating bioactive compounds (Gomha & Abdel‐Aziz, 2012).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) explored the use of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, highlighting the potential of triazine derivatives in developing antitubercular and antibacterial agents. Their research identified certain derivatives as more potent than conventional drugs (Bodige et al., 2020).

UV Cross-Linkable Polymers

Triazine derivatives have also found applications in polymer science. Suresh et al. (2016) synthesized a polymer based on triazine, demonstrating its efficacy in UV cross-linking and potential applications in various fields (Suresh et al., 2016).

Propiedades

IUPAC Name |

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-19-12-15-10(16-13(17-12)20-2)8-14-11(18)6-5-9-4-3-7-21-9/h3-7H,8H2,1-2H3,(H,14,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEYMHSKSGBJPU-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802418.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2802422.png)

![5-(7-Fluoroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2802428.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine](/img/structure/B2802432.png)

![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)

![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)